molecular formula C13H17NO4 B7784532 Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 57060-87-4

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B7784532
CAS No.: 57060-87-4
M. Wt: 251.28 g/mol
InChI Key: XAVYTZMVMTXAEC-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a carboxylate ester at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the diastereoselective synthesis from morpholinone derivatives. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. The process may include steps such as recrystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding quinoline derivatives.

  • Reduction: Reduction products may include tetrahydroisoquinoline derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and receptor binding studies due to its structural similarity to biologically active molecules.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery for treating various diseases, such as neurological disorders and cancer.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, it may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: A structural analog with a carboxylic acid group at the 1 position.

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound without the carboxylate ester group.

Uniqueness: The presence of the carboxylate ester group in Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate distinguishes it from its analogs, potentially leading to different biological activities and applications.

Biological Activity

Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MDTHIQ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H17NO4
  • CAS Number : 30740-96-6
  • Molar Mass : 253.28 g/mol
  • Storage Conditions : Recommended at 2-8°C
  • Hazard Classification : Irritant (Xi) .

Synthesis Methods

The synthesis of MDTHIQ has been achieved through various methods, including the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. These approaches have allowed for the efficient production of this compound and its derivatives . The synthesis typically involves the formation of a tetrahydroisoquinoline core, which is crucial for its biological activity.

Biological Activity

MDTHIQ exhibits a range of biological activities that are noteworthy:

  • Antibacterial Properties : Research indicates that derivatives of MDTHIQ show pronounced antibacterial effects against various strains. For instance, compounds like 1,11-bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecan have demonstrated significant antibacterial activity .
  • Inhibition of Enzymatic Activity : MDTHIQ and its derivatives have been evaluated for their ability to inhibit enzymes such as aminopeptidase N/CD13. These enzymes are implicated in several pathological conditions, making their inhibitors potential therapeutic agents .
  • Neuroprotective Effects : Some studies suggest that MDTHIQ may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Parkinson’s disease. This is linked to its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .
  • Antiproliferative Activity : Certain derivatives have shown enhanced antiproliferative activity against cancer cell lines. The structural modifications in these compounds can lead to improved efficacy compared to parent molecules .

Case Studies

Several case studies highlight the biological relevance of MDTHIQ:

  • Case Study 1 : A study demonstrated that a specific derivative of MDTHIQ inhibited the growth of MOLT-3 cell lines by disrupting microtubule formation, leading to significant cytotoxic effects .
  • Case Study 2 : In another investigation, MDTHIQ was found to effectively inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance in bacteria .

Comparative Analysis

The following table summarizes key biological activities associated with MDTHIQ and its derivatives:

Compound NameBiological ActivityReference
This compoundAntibacterial
1,11-bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecanAntiproliferative
Various MDTHIQ DerivativesEnzyme Inhibition (Aminopeptidase N/CD13)
MDTHIQNeuroprotective (COMT Inhibition)

Properties

IUPAC Name

methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2/h5-6,10,14H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVYTZMVMTXAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167136
Record name Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57060-87-4
Record name Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57060-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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